molecular formula C13H8F3N3O3 B13749527 N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide

N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide

Cat. No.: B13749527
M. Wt: 311.22 g/mol
InChI Key: UZNPEGCYJYYFJX-UHFFFAOYSA-N
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Description

N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide: is a chemical compound with the molecular formula C13H8F3N3O3 It is characterized by the presence of a nitro group attached to a pyridyl ring and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Nitration of Pyridine: The starting material, 2-pyridine, undergoes nitration to introduce a nitro group at the 5-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of Benzamide: The nitrated pyridine is then reacted with 3-(trifluoromethyl)benzoic acid to form the desired benzamide. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the pyridyl ring, using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(5-amino-2-pyridyl)-3-(trifluoromethyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized pyridyl derivatives.

Scientific Research Applications

N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Nitro-2-pyridyl)-1,2-ethanediamine: Similar in structure but with an ethanediamine moiety instead of a benzamide.

    N-(5-Nitro-2-pyridyl)-4-trifluoromethylbenzamide: Similar but with the trifluoromethyl group at a different position on the benzamide ring.

Uniqueness

N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H8F3N3O3

Molecular Weight

311.22 g/mol

IUPAC Name

N-(5-nitropyridin-2-yl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C13H8F3N3O3/c14-13(15,16)9-3-1-2-8(6-9)12(20)18-11-5-4-10(7-17-11)19(21)22/h1-7H,(H,17,18,20)

InChI Key

UZNPEGCYJYYFJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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